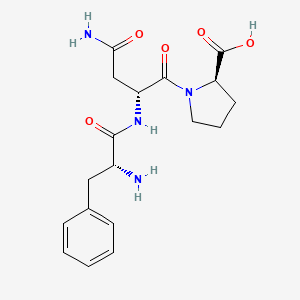
D-Phenylalanyl-D-asparaginyl-D-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Phenylalanyl-D-asparaginyl-D-proline: is a synthetic tripeptide composed of three amino acids: D-phenylalanine, D-asparagine, and D-proline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalanyl-D-asparaginyl-D-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Deprotection: The protecting groups on the amino acids are removed using TFA (Trifluoroacetic acid) to expose the reactive sites for further coupling.
Cleavage: The final peptide is cleaved from the resin and purified using techniques such as HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods: Industrial production of peptides like this compound often involves automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The peptide can undergo oxidation reactions, particularly at the phenylalanine residue, leading to the formation of phenylalanine derivatives.
Reduction: Reduction reactions can be used to modify the peptide, such as reducing disulfide bonds if present.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can yield phenylpyruvic acid, while reduction can lead to the formation of reduced peptide derivatives.
Applications De Recherche Scientifique
Chemistry: D-Phenylalanyl-D-asparaginyl-D-proline is used in the study of peptide chemistry, including the investigation of peptide bond formation and stability.
Biology: In biological research, this peptide can serve as a model compound for studying protein-protein interactions and enzyme-substrate specificity.
Industry: In the industrial sector, this compound can be used in the production of peptide-based materials and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of D-Phenylalanyl-D-asparaginyl-D-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
L-Phenylalanyl-L-asparaginyl-L-proline: A similar tripeptide with L-amino acids instead of D-amino acids.
D-Phenylalanyl-L-asparaginyl-D-proline: A variant with a different configuration at the asparagine residue.
Uniqueness: D-Phenylalanyl-D-asparaginyl-D-proline is unique due to its all-D-amino acid composition, which can confer increased stability against enzymatic degradation compared to peptides composed of L-amino acids. This property makes it particularly valuable in therapeutic applications where stability is crucial.
Propriétés
Numéro CAS |
821776-16-3 |
|---|---|
Formule moléculaire |
C18H24N4O5 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
(2R)-1-[(2R)-4-amino-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H24N4O5/c19-12(9-11-5-2-1-3-6-11)16(24)21-13(10-15(20)23)17(25)22-8-4-7-14(22)18(26)27/h1-3,5-6,12-14H,4,7-10,19H2,(H2,20,23)(H,21,24)(H,26,27)/t12-,13-,14-/m1/s1 |
Clé InChI |
WGXOKDLDIWSOCV-MGPQQGTHSA-N |
SMILES isomérique |
C1C[C@@H](N(C1)C(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


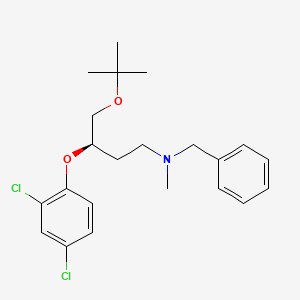
![1,4-Diazabicyclo[2.2.2]octane;5-methylbenzene-1,3-diol](/img/structure/B12531283.png)
![Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12531285.png)
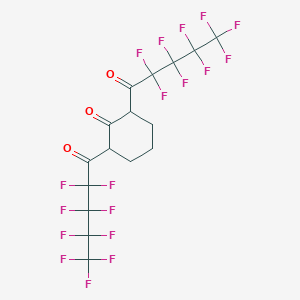
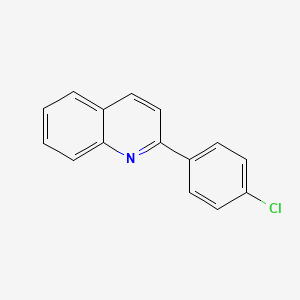
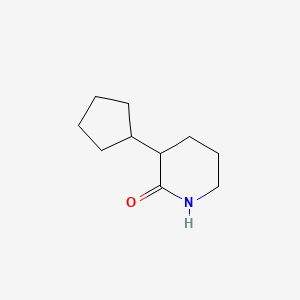
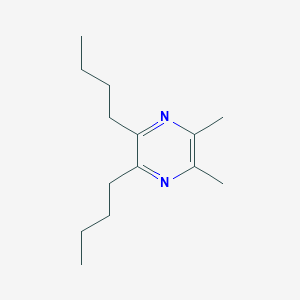
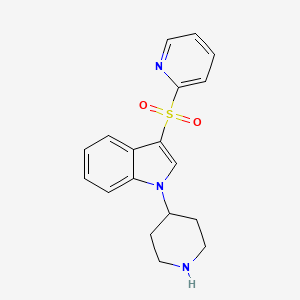
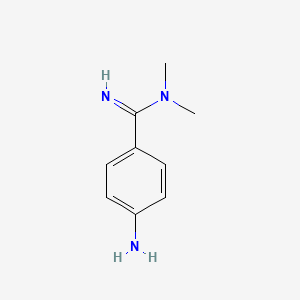
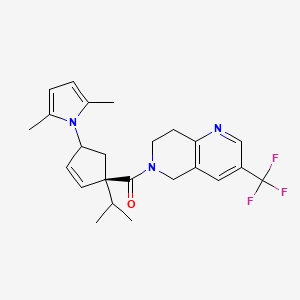
![1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide](/img/structure/B12531337.png)
![Pyridine, 2,2'-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis-](/img/structure/B12531341.png)
![Ethyl 3-{[(1E)-N-phenylethanimidoyl]oxy}but-2-enoate](/img/structure/B12531346.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-phenylacetic acid](/img/structure/B12531360.png)
